molecular formula C19H21NO3 B7737745 N-(3-acetylphenyl)-2-(4-propylphenoxy)acetamide

N-(3-acetylphenyl)-2-(4-propylphenoxy)acetamide

Cat. No.: B7737745
M. Wt: 311.4 g/mol
InChI Key: QKNFWJQMHSXPGM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-propylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, a propyl group attached to another phenyl ring, and an acetamide linkage connecting these two aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-propylphenoxy)acetamide can be achieved through a multi-step process involving the following key steps:

    Acetylation of 3-aminophenol: The starting material, 3-aminophenol, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(3-acetylphenyl)amine.

    Etherification: The N-(3-acetylphenyl)amine is then reacted with 4-propylphenol in the presence of a suitable base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) to form N-(3-acetylphenyl)-2-(4-propylphenoxy)amine.

    Amidation: Finally, the N-(3-acetylphenyl)-2-(4-propylphenoxy)amine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-propylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-propylphenoxy)acetamide is not well-documented. it is hypothesized that the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The acetyl and propyl groups may play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(4-methylphenoxy)acetamide
  • N-(3-acetylphenyl)-2-(4-ethylphenoxy)acetamide
  • N-(3-acetylphenyl)-2-(4-butylphenoxy)acetamide

Uniqueness

N-(3-acetylphenyl)-2-(4-propylphenoxy)acetamide is unique due to the presence of the propyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs with different alkyl substituents. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-5-15-8-10-18(11-9-15)23-13-19(22)20-17-7-4-6-16(12-17)14(2)21/h4,6-12H,3,5,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNFWJQMHSXPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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